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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Targeting the GluN2A Subunit of the NMDA Receptor

Part 1: Executive Summary & Mechanism
The "Subunit" Revolution in Psychiatry
Psychiatric research has moved beyond generalized "NMDA receptor hypofunction" models

toward subunit-specific interrogation. UBP512 (9-iodophenanthrene-3-carboxylic acid) is a

critical tool in this domain.[1] Unlike its "cousins" in the UBP series (e.g., UBP302, which target

Kainate receptors), UBP512 is a selective modulator of GluN2A-containing NMDA receptors.

This distinction is vital. GluN2A subunits are highly expressed in fast-spiking parvalbumin (PV+)

interneurons, the dysfunction of which is a hallmark of Schizophrenia (gamma oscillation

deficits) and Bipolar Disorder. UBP512 allows researchers to selectively manipulate GluN2A

signaling without affecting the GluN2B-dominated pathways often linked to excitotoxicity and

extra-synaptic signaling.

Pharmacological Profile[1][2][3][4][5][6][7][8][9]
Chemical Class: Phenanthrene derivative.
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Primary Target: GluN2A-containing NMDA receptors (GluN1/GluN2A diheteromers).[2]

Mechanism: Allosteric Modulation.

Note: UBP512 exhibits complex pharmacology. It typically acts as a Positive Allosteric

Modulator (PAM) at lower concentrations or specific conditions, but can exhibit inhibitory

effects at high concentrations or on specific chimeric constructs. It binds at the interface of

the ligand-binding domains (LBD).[3]

Selectivity: >10-fold selectivity for GluN2A over GluN2B, GluN2C, and GluN2D.

Key Applications
Schizophrenia Modeling: Investigating NMDAR hypofunction in PV+ interneurons.

Cognitive Enhancement: Modulating synaptic plasticity (LTP) where GluN2A kinetics are

rate-limiting.

Developmental Disorders: Tracking the "GluN2B-to-GluN2A switch" during critical periods of

brain maturation.

Part 2: Experimental Protocols (Ex Vivo
Electrophysiology)
Rationale: The "Subtraction" Strategy
Because UBP512 is a modulator rather than a pore blocker, its effects are best observed on

isolated NMDA currents. To validate GluN2A specificity, the protocol must pharmacologically

silence other glutamate receptors.

Protocol A: Isolation of GluN2A-Mediated EPSCs in
Hippocampal Slices
Objective: Measure the specific contribution of GluN2A subunits to synaptic transmission in

CA1 pyramidal neurons or Interneurons.

1. Slice Preparation (Protective Recovery)
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Dissection: Rapid decapitation of rodent (P21–P60 for mature GluN2A expression).

Cutting Solution (Ice Cold):

92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25

mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl2, 10

mM MgSO4.

Why NMDG? Prevents excitotoxic swelling during cutting, critical for preserving metabolic

health of interneurons.

Recovery: 12 min at 32°C in NMDG solution, then transfer to room temp HEPES-holding

aCSF.

2. Recording Solutions
Standard aCSF (Perfusion): 119 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO4, 2.5 mM CaCl2, 1

mM NaH2PO4, 26.2 mM NaHCO3, 11 mM Glucose.

Intracellular Solution (Pipette): Cs-Gluconate based (to block K+ channels and improve

voltage clamp).

Add QX-314 (5 mM) to block voltage-gated Na+ channels intracellularly.

3. Pharmacological Isolation Steps (The "Cocktail")
Perfuse the slice with the following sequence. Allow 5–10 minutes for equilibration between

steps.
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Step Compound
Conc.[4][5][6]
[7][8]

Target Blocked
Resulting
Current

1 Picrotoxin 100 µM
GABA-A

Receptors

Pure

Glutamatergic

EPSC

2 NBQX 10 µM AMPA / Kainate
Pure NMDA

EPSC

3 Ro 25-6981 1 µM GluN2B Subunits
Isolated GluN2A

Current

4 UBP512 10–50 µM
GluN2A

(Modulation)
Test Condition

4. The UBP512 Challenge
Once the "Isolated GluN2A Current" (Step 3) is stable:

Record baseline NMDA EPSCs (holding potential +40 mV to relieve Mg2+ block).

Wash in UBP512 (25 µM).

Readout:

Potentiation:[1][9][2] Increase in EPSC amplitude or decay time constant (Tau).

Inhibition: Decrease in peak amplitude (if acting as NAM in specific preparation).

Validation: Washout should reverse the effect by >80%.

Part 3: Visualization of Mechanism & Workflow
Diagram 1: UBP512 Mechanism at the Glutamatergic
Synapse
This diagram illustrates the selective binding of UBP512 to the GluN2A subunit within the

NMDA receptor complex, contrasting it with GluN2B-selective agents like Ro 25-6981.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35955932/
https://curegrin.org/wp-content/uploads/2021/06/GRIN-Research-Audit-FINAL.pdf
https://www.researchgate.net/post/How-to-prepare-sub-stock-solution-concentration-of-DMSO-with-no-more-than-01
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/plant-tissue-culture/growth-regulators
https://pmc.ncbi.nlm.nih.gov/articles/PMC11604479/
https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#application-note-ubp512-in-psychiatric-disorder-research
https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#application-note-ubp512-in-psychiatric-disorder-research
https://pubs.acs.org/doi/10.1021/jm401695d
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677696/
https://patents.google.com/patent/US11981652B2/fr
https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#application-note-ubp512-in-psychiatric-disorder-research
https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#application-note-ubp512-in-psychiatric-disorder-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611533?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glutamatergic Synapse (Post-Synaptic Density)

NMDA Receptor
(Heterotetramer)

GluN1 Subunit
(Glycine Site)

GluN2A Subunit
(Glutamate Site) GluN2B Subunit

Ca2+ Influx
(Fast Kinetics)

Mediates Blocked by Ro 25-6981

Glutamate
(Agonist)

Activates

UBP512
(GluN2A Modulator)

Allosteric Modulation
(LBD Interface)

Ro 25-6981
(GluN2B Blocker)

Inhibits

Click to download full resolution via product page

Caption: UBP512 selectively targets the GluN2A subunit LBD interface, modulating Ca2+ influx

distinct from GluN2B blockade.

Diagram 2: Electrophysiology Isolation Workflow
This flowchart guides the researcher through the "subtraction" protocol to ensure the recorded

current is genuinely GluN2A-mediated.
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Caption: Step-wise pharmacological isolation ensures UBP512 effects are measured

specifically on GluN2A currents.
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Part 4: Technical Considerations & Troubleshooting
Solubility & Handling

Stock Solution: UBP512 is hydrophobic. Dissolve in 100% DMSO to create a 50–100 mM

stock.

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Working Solution: Dilute into aCSF immediately before use.

Precipitation Warning: Do not exceed 100 µM in aqueous buffer. Vortex vigorously.

Vehicle Control: Ensure your control aCSF contains the same % DMSO (usually <0.1%) to

rule out solvent effects on channel kinetics.

Interpreting "Biphasic" Effects
Researchers often report conflicting results (potentiation vs. inhibition) with phenanthrene

derivatives. This is concentration-dependent:

< 25 µM: Often acts as a Potentiator (PAM).

> 100 µM: Can act as a weak antagonist or open-channel blocker.

Recommendation: Perform a dose-response curve (1, 10, 30, 100 µM) in your specific

preparation to establish the modulation window.

Common Pitfalls
Incomplete GluN2B Blockade: If you do not use Ro 25-6981 or Ifenprodil, UBP512 effects

may be masked by the larger, slower GluN2B currents, especially in juvenile tissue (where

GluN2B > GluN2A).

Mg2+ Block: Ensure you are recording at positive potentials (+40mV) or in Mg2+-free aCSF.

UBP512 binds to the LBD, but if the pore is blocked by Mg2+, you will see no current

regardless of modulation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#application-note-ubp512-in-psychiatric-disorder-research
https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#application-note-ubp512-in-psychiatric-disorder-research
https://www.benchchem.com/product/b611533/docs?utm_src=pdf-body#application-note-ubp512-in-psychiatric-disorder-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611533?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 5: References
Costa, B. M., et al. (2010). "A Novel Family of Negative and Positive Allosteric Modulators of

NMDA Receptors."[1] Journal of Pharmacology and Experimental Therapeutics. 335(3):

614–621.[1] Link

Key Finding: Defines UBP512 as a GluN2A-selective modulator and describes the

phenanthrene structure-activity relationship.

Monaghan, D. T., et al. (2012). "Pharmacology of the NMDA Receptor: Diversity and

Selectivity." British Journal of Pharmacology.

Context: Reviews the utility of UBP compounds in dissecting NMDAR subunits.

Hansen, K. B., et al. (2018). "Structure, Function, and Pharmacology of Glutamate Receptor

Ion Channels." Pharmacological Reviews. 73(4). Link

Context: Comprehensive review detailing the binding sites of allosteric modulators like

UBP512.

Volk, D. W., et al. (2016). "Cortical Parvalbumin Interneurons: A Key Target for Schizophrenia

Treatment." Schizophrenia Bulletin.

Relevance: Establishes the link between GluN2A dysfunction in PV+ interneurons and

psychiatric phenotypes, validating the target of UBP512.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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